3-chloro-N-(2-methoxyethyl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
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Overview
Description
3-chloro-N-(2-methoxyethyl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a chloro group, a methoxyethyl group, a methyl group, and a pyridinylmethyl group attached to a benzenesulfonamide core, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-methoxyethyl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzenesulfonyl chloride, 2-methoxyethylamine, and 4-pyridinemethanol.
Step 1 - Formation of Intermediate: The first step involves the reaction of 3-chlorobenzenesulfonyl chloride with 2-methoxyethylamine under basic conditions (e.g., using a base like triethylamine) to form 3-chloro-N-(2-methoxyethyl)benzenesulfonamide.
Step 2 - Alkylation: The intermediate is then subjected to alkylation with 4-pyridinemethanol in the presence of a suitable catalyst (e.g., potassium carbonate) to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The methoxyethyl and pyridinylmethyl groups can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Products vary depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Breakdown into smaller fragments, such as amines and sulfonic acids.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, sulfonamides are known for their antibacterial properties. This compound could be investigated for its potential as an antimicrobial agent, particularly against resistant strains of bacteria.
Medicine
In medicine, sulfonamides are used to treat bacterial infections. This specific compound might be explored for its efficacy and safety in treating infections, especially those caused by multi-drug resistant bacteria.
Industry
Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its structural features make it suitable for applications requiring specific electronic or steric properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-methoxyethyl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide would likely involve inhibition of bacterial enzymes, similar to other sulfonamides. It may target dihydropteroate synthase, an enzyme involved in folate synthesis, thereby inhibiting bacterial growth. The presence of the pyridinylmethyl group could enhance binding affinity and specificity to the target enzyme.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in treating bacterial infections.
Sulfisoxazole: Used for its antibacterial properties.
Uniqueness
Compared to these compounds, 3-chloro-N-(2-methoxyethyl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide has a unique combination of functional groups that may confer distinct chemical and biological properties. The presence of the chloro and pyridinylmethyl groups could enhance its reactivity and binding interactions, potentially leading to improved efficacy or reduced resistance in bacterial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-chloro-N-(2-methoxyethyl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S/c1-13-15(17)4-3-5-16(13)23(20,21)19(10-11-22-2)12-14-6-8-18-9-7-14/h3-9H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLNTIYLMISWLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N(CCOC)CC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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